molecular formula C14H17ClN2 B1416767 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine CAS No. 1039979-35-5

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Cat. No.: B1416767
CAS No.: 1039979-35-5
M. Wt: 248.75 g/mol
InChI Key: ZSBVDOWKCDSPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is a versatile compound with a molecular formula of C14H17ClN2 and a molecular weight of 248.75 g/mol. This compound is primarily used in scientific research due to its unique properties, which allow for diverse applications ranging from drug development to catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine typically involves the amination of 4,7-dichloroquinoline with 3-methylbutan-2-amine . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine has several scientific research applications:

    Antimicrobial Activity: This compound has been studied for its potential as an antimicrobial agent.

    Antimalarial Activity: Derivatives of this compound have been evaluated for their antimalarial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.

    Anticancer Activity: The compound’s derivatives have been explored for their anticancer properties, particularly against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines.

    Anti-inflammatory Activity: Quinoline derivatives are known for their anti-inflammatory properties and have been investigated for their potential to manage inflammation.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium falciparum, thereby inhibiting the parasite’s growth.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.

Comparison with Similar Compounds

Similar Compounds

    7-chloroquinoline: Shares the quinoline core structure but lacks the N-(3-methylbutan-2-yl) substituent.

    4-aminoquinoline: Contains an amino group at the 4-position but lacks the chloro and N-(3-methylbutan-2-yl) substituents.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBVDOWKCDSPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Reactant of Route 3
Reactant of Route 3
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Reactant of Route 4
Reactant of Route 4
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Reactant of Route 5
Reactant of Route 5
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Reactant of Route 6
Reactant of Route 6
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.